Tetradodecylammonium chloride (TDDAC, CAS 82944-72-7) is an extremely bulky, highly lipophilic quaternary ammonium salt characterized by its four 12-carbon alkyl chains . In procurement and material selection, it is primarily valued as a high-performance phase-transfer catalyst, a hydrophobic ion-pairing reagent, and a stabilizing agent for nanoparticle synthesis[1]. Unlike more common short-chain analogs, TDDAC's massive steric bulk and extreme hydrophobicity allow it to partition quantitatively into highly non-polar organic solvents and lipid membranes without leaching [2]. This unique structural profile makes it an essential precursor for advanced drug delivery formulations, supported liquid membrane electrochemistry, and specialized extraction workflows where standard quaternary ammonium salts fail to provide sufficient phase separation or stability [1].
Substituting tetradodecylammonium chloride with generic, shorter-chain quaternary ammonium salts (such as tetrabutylammonium chloride, TBAC, or tetraoctylammonium chloride, TOAC) fundamentally compromises processability and application-critical performance [1]. In nanocarrier formulation, shorter alkyl chains fail to provide sufficient hydrophobicity, leading to rapid ion exchange and premature leakage of payloads in physiological buffers [1]. In analytical extraction and liquid membrane systems, reducing the chain length drastically lowers the partition coefficient, causing unacceptable aqueous leaching and narrowing the stable electrochemical potential window [2]. Furthermore, substituting the chloride counterion with bromide (e.g., using tetradodecylammonium bromide, TDDAB) alters crystallization kinetics, preventing the exact reproduction of size and shape anisotropy in nanoparticle synthesis [3].
In the formulation of indocyanine green (ICG) nanocarriers, TDDAC was compared against shorter-chain variants like tetraoctylammonium chloride (TOAC) and tetrabutylammonium chloride (TBAC). TDDAC enables up to 100% encapsulation efficiency at a 1:1 ion pairing ratio [1]. More importantly, the extreme hydrophobicity of TDDAC's 48-carbon structure significantly increases the nanocarrier's stability against premature ICG ion exchange in physiological albumin concentrations compared to the C4 and C8 variants [1].
| Evidence Dimension | Nanocarrier encapsulation efficiency and physiological stability |
| Target Compound Data | TDDAC (C12 chains): ~100% encapsulation efficiency with high resistance to ion exchange |
| Comparator Or Baseline | TBAC (C4) and TOAC (C8): Lower hydrophobicity leading to rapid payload leakage |
| Quantified Difference | TDDAC provides maximum (up to 100%) encapsulation efficiency and superior stability against physiological albumin compared to C4/C8 analogs |
| Conditions | Flash nanoprecipitation (FNP) of ICG-loaded nanocarriers in physiological buffer |
Procuring TDDAC ensures that ion-paired drug delivery systems maintain their payload integrity in vivo, preventing premature release that occurs with standard short-chain salts.
In liquid-liquid extraction systems for potentiometric sensing, TDDAC acts as a highly effective phase-transfer and ion-pairing agent. When extracting phenylboronic acid (PBA) into a chloroform phase, doping the organic phase with TDDAC significantly increases the extraction efficiency to 64%, compared to only 26% in pure chloroform[1]. This enhanced extraction is driven by TDDAC facilitating the hydrolysis and subsequent stabilization of the analyte in the organic phase, a critical requirement for reporter-free potentiometric sensors [1].
| Evidence Dimension | Liquid-liquid extraction efficiency of phenylboronic acid |
| Target Compound Data | TDDAC-doped chloroform: 64% extraction efficiency |
| Comparator Or Baseline | Pure chloroform baseline: 26% extraction efficiency |
| Quantified Difference | TDDAC doping provides a 2.4-fold (38 absolute percentage points) increase in extraction efficiency |
| Conditions | Water-chloroform biphasic extraction system for potentiometric sensing |
For analytical chemists designing liquid membrane sensors, procuring TDDAC ensures the high organic-phase extraction efficiency required for low detection limits.
In supported liquid membrane (SLM) systems used for ion extraction, TDDAC acts as an optimal organic-phase electrolyte. When compared to un-facilitated transfer or systems using less lipophilic salts, TDDAC provides excellent membrane stability without leaching into the aqueous phase [1]. It enables a wide potential window of approximately 1.2 V in solvents like 1,9-decadiene and NPOE, facilitating the precise, electrochemically controlled transfer of bulky cations (e.g., Rhodamine B) across the membrane [1].
| Evidence Dimension | Electrochemical potential window and membrane retention |
| Target Compound Data | TDDAC: Stable ~1.2 V potential window with zero aqueous leaching |
| Comparator Or Baseline | Short-chain QAS: Narrower potential windows and high aqueous leaching |
| Quantified Difference | TDDAC maintains a stable 1.2 V operating window and prevents electrolyte loss, enabling continuous electro-kinetic extraction |
| Conditions | Supported liquid membrane (SLM) electrochemistry using NPOE or 1,9-decadiene |
For analytical and extraction workflows, TDDAC guarantees long-term membrane stability and precise electrochemical control without baseline drift caused by leaching.
The choice of halide counterion in tetradodecylammonium salts directly dictates the final morphology of synthesized nanoparticles. In the synthesis of nickel and nickel phosphide nanoparticles, utilizing TDDAC (chloride) yields larger crystallite sizes and increased shape anisotropy compared to tetradodecylammonium bromide (TDDAB) [1]. During the subsequent crystallization step at 300 °C, the presence of the chloride ion from TDDAC results in distinct hollow nanoparticle structures, whereas TDDAB tends to produce slightly smaller, morphologically different particles [1].
| Evidence Dimension | Nanoparticle crystallite size and hollow morphology |
| Target Compound Data | TDDAC (Chloride): Larger crystallite size and distinct hollow anisotropy |
| Comparator Or Baseline | TDDAB (Bromide): Smaller particle size and altered morphology |
| Quantified Difference | TDDAC specifically induces increased shape anisotropy and larger crystallites at 300 °C compared to the bromide analog |
| Conditions | Thermal crystallization of nickel/nickel phosphide nanoparticles at 300 °C |
Procuring the exact chloride salt (TDDAC) rather than the bromide is essential for reproducing specific hollow nanoparticle morphologies and precise crystallite sizes.
TDDAC is utilized to form stable hydrophobic ion pairs with anionic payloads (such as indocyanine green). Its extreme lipophilicity prevents premature payload leakage in physiological environments, outperforming shorter-chain variants and making it the right choice for in vivo diagnostic and therapeutic nanocarriers [1].
Acting as a highly lipophilic electrolyte, TDDAC enables a wide electrochemical potential window (~1.2 V) for the controlled extraction of charged species across liquid membranes without leaching into the aqueous phase, ensuring stable long-term operation in electro-kinetic extraction[2].
TDDAC is employed to dope organic liquid membranes, significantly increasing the extraction efficiency of target analytes (e.g., boronic acids) from aqueous samples. This enhanced phase-transfer capability is critical for lowering detection limits in reporter-free potentiometric sensing [3].
TDDAC serves as both a stabilizing agent and a specific chloride source, where its unique combination of steric bulk and halide identity is required to achieve specific hollow morphologies and larger crystallite sizes during thermal crystallization, distinguishing it from bromide analogs [4].
Irritant